molecular formula C30H31BrN2O3 B12135248 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12135248
M. Wt: 547.5 g/mol
InChI Key: IEBSEIUXVBQVBO-UHFFFAOYSA-N
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Description

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, pentyloxy, and prop-2-en-1-yloxy groups attached to a pyrazolo[1,5-c][1,3]benzoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in materials science and the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine and pentyloxy groups may play a role in binding to target proteins or enzymes, while the benzoxazine core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with similar functional groups but a different core structure.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with prop-2-yn-1-yloxy groups but different overall structure.

Uniqueness

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and the benzoxazine core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H31BrN2O3

Molecular Weight

547.5 g/mol

IUPAC Name

9-bromo-5-(4-pentoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H31BrN2O3/c1-3-5-6-18-35-25-14-9-22(10-15-25)30-33-28(26-19-23(31)11-16-29(26)36-30)20-27(32-33)21-7-12-24(13-8-21)34-17-4-2/h4,7-16,19,28,30H,2-3,5-6,17-18,20H2,1H3

InChI Key

IEBSEIUXVBQVBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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